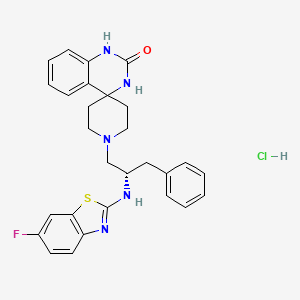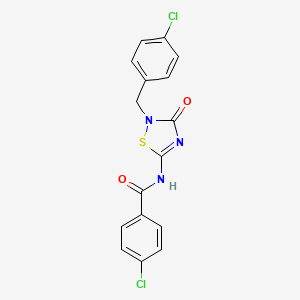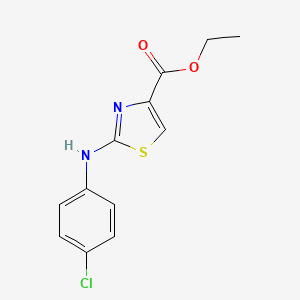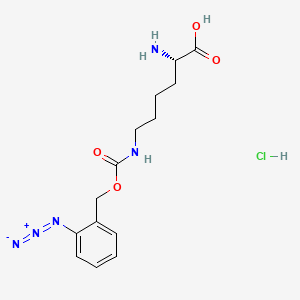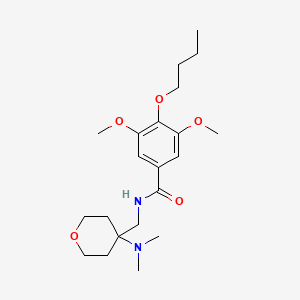
Opiranserin
Overview
Description
Opiranserin, also known by its developmental code name VVZ-149, is a selective and combined glycine GlyT2 transporter blocker, purine P2X3 receptor antagonist, and serotonin 5-HT2A receptor antagonist. It is under development by Vivozon for the intravenous treatment of postoperative pain . The compound is a promising non-opioid analgesic that aims to provide an effective and safe solution for pain management .
Scientific Research Applications
Opiranserin has several scientific research applications, including:
Chemistry: It serves as a model compound for studying glycine transporter inhibitors and receptor antagonists.
Biology: The compound is used to investigate the role of glycine transporters and serotonin receptors in biological systems.
Medicine: This compound is being developed as a non-opioid analgesic for the treatment of postoperative pain
Mechanism of Action
Opiranserin exerts its effects through multiple mechanisms:
Glycine GlyT2 Transporter Blocker: By inhibiting the glycine GlyT2 transporter, this compound increases the extracellular concentration of glycine, enhancing glycinergic neurotransmission and providing analgesic effects.
Purine P2X3 Receptor Antagonist: The compound blocks the purine P2X3 receptor, which is involved in pain signaling, thereby reducing pain perception.
Serotonin 5-HT2A Receptor Antagonist: This compound inhibits the serotonin 5-HT2A receptor, which plays a role in modulating pain and other physiological processes.
Future Directions
Opiranserin is currently in the development stage and is being tested for its efficacy and safety in treating postoperative pain . The results of these trials will determine the future directions for this drug. If the trials are successful, the next steps could include seeking regulatory approval and eventually marketing the drug for use in patients.
Biochemical Analysis
Biochemical Properties
Opiranserin interacts with several key biomolecules in the body. It acts as a blocker for the glycine GlyT2 transporter, with an IC50 value of 0.86 μM . This means it inhibits the function of this transporter, which plays a crucial role in the reuptake of glycine, a neurotransmitter, in the nervous system .
In addition, this compound acts as an antagonist for the purine P2X3 receptor and the serotonin 5-HT2A receptor, with IC50 values of 0.87 μM and 1.3 μM respectively . These receptors are involved in various biochemical reactions, including pain perception and modulation of mood and behavior .
Cellular Effects
The effects of this compound on cells are primarily related to its role in modulating neurotransmission. By blocking the GlyT2 transporter, it increases the concentration of glycine in the synaptic cleft, which can enhance the inhibitory effects of glycine on neuronal activity .
As an antagonist for the P2X3 and 5-HT2A receptors, this compound can inhibit the activation of these receptors, thereby modulating cellular processes such as pain signaling and serotonin-mediated cell signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the GlyT2 transporter and the P2X3 and 5-HT2A receptors. By binding to these targets, it inhibits their function, leading to changes in neurotransmission and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of opiranserin involves several key steps. The starting material is tetrahydro-4H-pyran-4-one, which undergoes a Strecker reaction followed by reduction to yield 4-aminomethyl-N,N-dimethyltetrahydro-2H-pyran-4-amine. This intermediate is then condensed with syringic acid to form N-[[4-(dimethylamino)-tetrahydro-2H-pyran-4-yl]methyl]-4-hydroxy-3,5-dimethoxybenzamide .
Industrial Production Methods
Industrial production methods for this compound have not been extensively documented. the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Opiranserin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups onto the benzamide ring.
Comparison with Similar Compounds
Opiranserin is unique due to its multi-target mechanism of action. Similar compounds include:
ORG25543: Another glycine transporter inhibitor with similar analgesic properties.
Gefapixant: A P2X3 receptor antagonist used for chronic pain management.
Oxatomide: A dual H1 histamine receptor and P2X7 receptor antagonist with antihistamine and antiallergic activity.
This compound stands out due to its combined inhibition of glycine GlyT2 transporter, purine P2X3 receptor, and serotonin 5-HT2A receptor, making it a versatile and effective analgesic .
properties
IUPAC Name |
4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O5/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21/h13-14H,6-12,15H2,1-5H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUVQWMHZSYCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201337278 | |
| Record name | Opiranserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1441000-45-8 | |
| Record name | Opiranserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441000458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Opiranserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16271 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Opiranserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPIRANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP031EC2NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: Why is there interest in developing GlyT2 inhibitors like opiranserin for pain management?
A1: The research highlights that irregularities in spinal glycinergic signaling contribute to the development of chronic pain [, , ]. GlyT2 is responsible for regulating glycine levels in the spinal cord. By inhibiting GlyT2, drugs like this compound aim to increase glycine concentrations, potentially restoring normal signaling and alleviating chronic pain.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




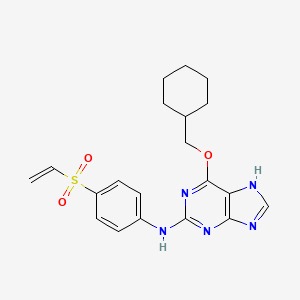
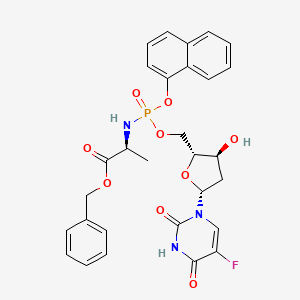

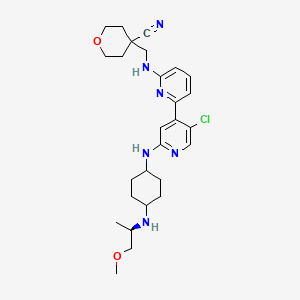
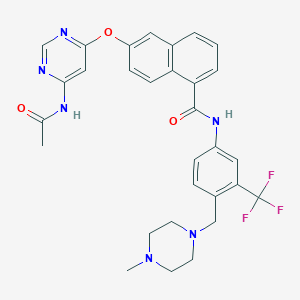
![4-Fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)benzamide](/img/structure/B609691.png)
